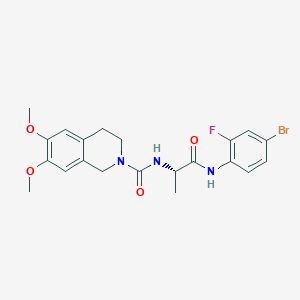

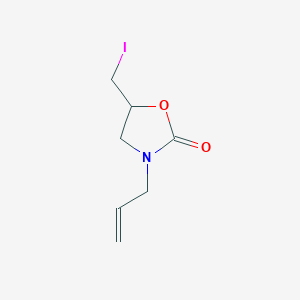

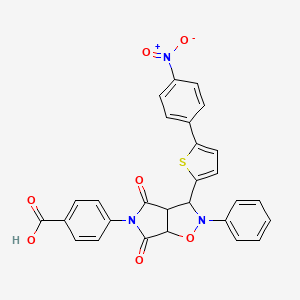

![molecular formula C12H28O3Si2 B12622113 Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane CAS No. 921200-38-6](/img/structure/B12622113.png)

Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trietoxi[1-(trimetilsilil)prop-1-en-2-il]silano es un compuesto organosilícico que se caracteriza por la presencia de grupos etoxi y trimetilsililo. Este compuesto destaca por sus aplicaciones en síntesis orgánica, especialmente en la formación de intermediarios y productos que contienen silicio. Su estructura única le permite participar en diversas reacciones químicas, convirtiéndolo en un reactivo valioso tanto en entornos académicos como industriales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Trietoxi[1-(trimetilsilil)prop-1-en-2-il]silano se puede sintetizar a través de varias rutas. Un método común implica la hidrosilación del alcohol propargílico con trietoxisilano en presencia de un catalizador de platino. La reacción generalmente ocurre en condiciones suaves, y el catalizador de platino facilita la adición del enlace silicio-hidrógeno a través del triple enlace carbono-carbono del alcohol propargílico.

Métodos de Producción Industrial

En un entorno industrial, la producción de Trietoxi[1-(trimetilsilil)prop-1-en-2-il]silano a menudo implica reactores de flujo continuo para garantizar una calidad y un rendimiento de producto consistentes. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas permite la producción eficiente a gran escala de este compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones

Trietoxi[1-(trimetilsilil)prop-1-en-2-il]silano experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar silanoles o siloxanos.

Reducción: Se puede reducir para formar silanos más simples.

Sustitución: Los grupos etoxi se pueden sustituir por otros grupos funcionales, como haluros o grupos alquilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.

Sustitución: Los agentes halogenantes como el cloruro de tionilo o el tribromuro de fósforo se pueden emplear para reacciones de sustitución.

Productos Principales

Oxidación: Silanoles y siloxanos.

Reducción: Silanos más simples.

Sustitución: Varios silanos sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Trietoxi[1-(trimetilsilil)prop-1-en-2-il]silano tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis de compuestos que contienen silicio y como grupo protector para alcoholes y aminas.

Biología: El compuesto se emplea en la modificación de biomoléculas para mejorar su estabilidad y reactividad.

Medicina: Se utiliza en el desarrollo de fármacos basados en silicio y sistemas de administración de fármacos.

Industria: El compuesto encuentra aplicaciones en la producción de polímeros de silicona, recubrimientos y adhesivos.

Mecanismo De Acción

El mecanismo de acción de Trietoxi[1-(trimetilsilil)prop-1-en-2-il]silano implica la interacción de sus centros de silicio con varios objetivos moleculares. Los grupos etoxi pueden sufrir hidrólisis para formar silanoles, que pueden reaccionar aún más para formar enlaces siloxano. El grupo trimetilsililo proporciona protección estérica, evitando reacciones secundarias no deseadas y mejorando la selectividad del compuesto en varios procesos químicos.

Comparación Con Compuestos Similares

Compuestos Similares

Propargiloxitrimetilsilano: Similar en estructura pero carece de los grupos etoxi.

Trimetilsililpropino: Contiene un grupo trimetilsililo similar pero difiere en la funcionalidad alquino.

Trietoxi alilsilano: Contiene grupos etoxi pero difiere en la funcionalidad alilo.

Unicidad

Trietoxi[1-(trimetilsilil)prop-1-en-2-il]silano es único debido a su combinación de grupos etoxi y trimetilsililo, que proporcionan tanto reactividad como estabilidad. Esta funcionalidad dual le permite participar en una gama más amplia de reacciones químicas en comparación con sus contrapartes similares.

Propiedades

Número CAS |

921200-38-6 |

|---|---|

Fórmula molecular |

C12H28O3Si2 |

Peso molecular |

276.52 g/mol |

Nombre IUPAC |

triethoxy(1-trimethylsilylprop-1-en-2-yl)silane |

InChI |

InChI=1S/C12H28O3Si2/c1-8-13-17(14-9-2,15-10-3)12(4)11-16(5,6)7/h11H,8-10H2,1-7H3 |

Clave InChI |

GMKUTRAVJPYIEG-UHFFFAOYSA-N |

SMILES canónico |

CCO[Si](C(=C[Si](C)(C)C)C)(OCC)OCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

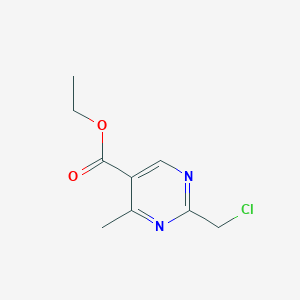

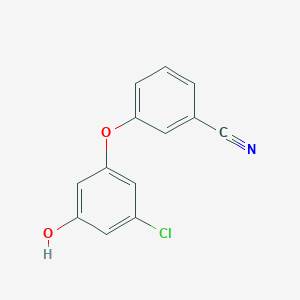

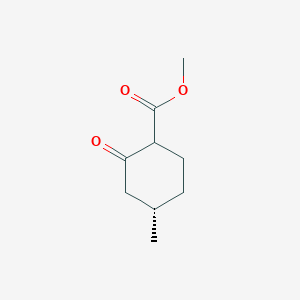

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)

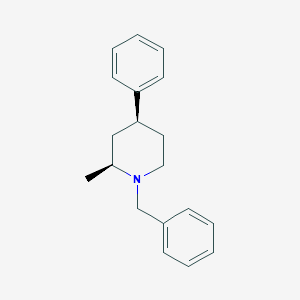

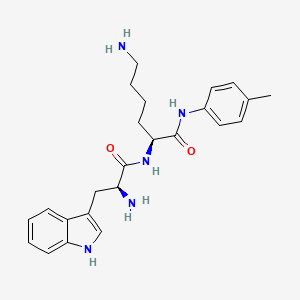

![6-chloro-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12622054.png)

![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)

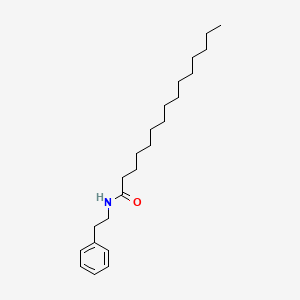

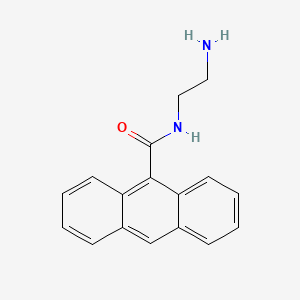

![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)